(R)-Acolbifene (hydrochloride) is a selective estrogen receptor modulator, also known as a SERM, which has gained attention for its potential therapeutic applications in cancer prevention and treatment. This compound is an active metabolite of EM-800 and is recognized for its ability to interact with estrogen receptors in a tissue-selective manner, exhibiting both agonistic and antagonistic properties depending on the target tissue.
(R)-Acolbifene is classified under the chemical category of benzopyran derivatives. It serves as a pharmacological agent primarily in oncology for its anti-estrogenic effects, particularly in estrogen-dependent cancers such as breast cancer. The compound is synthesized from commercially available precursors and is utilized in various research and clinical settings due to its unique pharmacological profile .
The synthesis of (R)-Acolbifene (hydrochloride) typically involves several key steps:
Industrial production methods optimize these synthetic routes for large-scale manufacturing, utilizing continuous flow reactors and automated resolution techniques to ensure high yields and purity.
(R)-Acolbifene has a complex molecular structure characterized by its benzopyran framework. The specific stereochemistry at the chiral center is crucial for its biological activity. The molecular formula is CHClNOS, with a molecular weight of approximately 368.87 g/mol.
(R)-Acolbifene (hydrochloride) undergoes various chemical reactions due to its functional groups:
The major products from these reactions depend on specific functional groups present in (R)-Acolbifene and the reaction conditions applied.
(R)-Acolbifene exerts its effects primarily through binding to estrogen receptors, specifically estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Its mechanism can be summarized as follows:
The compound influences gene transcription regulation and cellular proliferation through these interactions .
Relevant analyses include chromatographic methods for purity assessment and spectroscopic techniques for structural verification .
(R)-Acolbifene has several scientific uses primarily related to its role as a selective estrogen receptor modulator:
The compound's dual action makes it a valuable candidate in therapeutic strategies targeting various estrogen-related conditions .
(R)-Acolbifene hydrochloride (chemical name: (R)-EM-652 hydrochloride) exhibits high-affinity, subtype-selective binding to estrogen receptors. It inhibits estradiol-induced transcriptional activity with half-maximal inhibitory concentration values of 2 nanomolar for estrogen receptor alpha and 0.4 nanomolar for estrogen receptor beta, demonstrating approximately 5-fold greater potency for estrogen receptor beta [2]. This preferential binding affinity for estrogen receptor beta distinguishes (R)-Acolbifene hydrochloride from earlier selective estrogen receptor modulators like tamoxifen and raloxifene, which show either comparable or greater affinity for estrogen receptor alpha [1] [6].
The compound functions as a pure antiestrogen without detectable agonist activity at either receptor subtype. Structural analyses reveal that (R)-Acolbifene hydrochloride induces distinct conformational changes in estrogen receptor alpha that prevent recruitment of coactivators like steroid receptor coactivator-1 and transcriptional intermediary factor 2 to activation function 2 domains [7] [8]. This contrasts with partial agonists like tamoxifen, which permit limited coactivator binding. Additionally, (R)-Acolbifene hydrochloride downregulates expression of estrogen-inducible genes including those coding for pS2, estrogen receptor alpha, and progesterone receptor in breast epithelium, as confirmed by reverse transcription quantitative polymerase chain reaction analyses in clinical specimens [3].
Table 1: Binding and Transcriptional Modulation Properties of (R)-Acolbifene Hydrochloride
| Parameter | Estrogen Receptor Alpha | Estrogen Receptor Beta |
|---|---|---|
| Half-maximal inhibitory concentration for estradiol-induced transcription | 2 nanomolar | 0.4 nanomolar |
| Relative binding affinity | 1× | 5× |
| Agonist activity | None detected | None detected |
| Effect on pS2 gene expression | Downregulation | Downregulation |
(R)-Acolbifene hydrochloride exerts potent and selective antiestrogenic effects in mammary and uterine tissues without detectable estrogen-like stimulation. In benign breast tissue samples obtained via random periareolar fine needle aspiration from premenopausal women, treatment with 20 milligrams daily for 6-8 months significantly reduced epithelial cell proliferation, evidenced by decreased Ki-67 staining from a median baseline value of 4.6% to 1.4% [3]. This 70% reduction occurred despite increases in bioavailable estradiol levels, confirming the compound's direct antiproliferative action independent of systemic hormonal changes [3].
The pure antagonist activity in endometrial tissue differentiates (R)-Acolbifene hydrochloride from tamoxifen and other early selective estrogen receptor modulators that exhibit partial agonist effects in the uterus. Ultrasonographic monitoring in clinical trials demonstrated no increase in endometrial thickness after treatment, contrasting with the endometrial hyperplasia associated with tamoxifen therapy [3] [7]. Preclinical models confirm that (R)-Acolbifene hydrochloride and its prodrug (EM-800) significantly reduce the incidence of dimethylbenzanthracene-induced mammary carcinomas and inhibit growth of established tumor xenografts without stimulating uterine weight or histology [3] [13]. This tissue-selective antagonism results from (R)-Acolbifene hydrochloride's capacity to block estrogen receptor-mediated transcription without recruiting tissue-specific coactivators that convert partial antagonists to agonists in the endometrium [7] [8].
Despite its pure antiestrogenic activity in reproductive tissues, (R)-Acolbifene hydrochloride displays beneficial estrogen-like actions on metabolic parameters through distinct pathways. In ovariectomized rat models of postmenopausal osteoporosis, (R)-Acolbifene hydrochloride maintained bone mineral density and bone strength comparable to estrogen therapy, acting as a functional agonist in skeletal tissue [10]. Mechanistically, this occurs through modulation of osteoblast and osteoclast activity via non-transcriptional pathways or through recruitment of different coregulator complexes in bone cells compared to breast tissue [6] [8].
(R)-Acolbifene hydrochloride demonstrates significant lipid-lowering effects independent of its anorectic action. In normocholesterolemic rats fed a cholesterol-free diet, treatment reduced serum total cholesterol by 33%, primarily within the high-density lipoprotein fraction [4]. In hypercholesterolemic models (2% cholesterol diet), (R)-Acolbifene hydrochloride prevented the 3-fold increase in serum cholesterol observed in controls, with reductions predominantly in the non-high-density lipoprotein fraction [4]. Pair-feeding experiments confirmed that these effects occurred independently of reduced food intake. Hepatic protein analyses revealed upregulation of scavenger receptor class B type 1 and low-density lipoprotein receptor, indicating enhanced cholesterol clearance pathways [4].
Table 2: Tissue-Selective Pharmacodynamics of Selective Estrogen Receptor Modulators
| Tissue/Pathway | (R)-Acolbifene Hydrochloride | Tamoxifen | Raloxifene |
|---|---|---|---|
| Breast epithelium | Pure antagonist | Partial antagonist | Antagonist |
| Endometrium | Pure antagonist | Partial agonist | Antagonist |
| Bone metabolism | Agonist | Agonist | Agonist |
| Hepatic cholesterol metabolism | Agonist (VLDL/LDL reduction) | Agonist | Agonist |
| High-density lipoprotein effects | Variable reduction | Neutral | Neutral |
The metabolic benefits extend beyond cholesterol modulation. Unlike first-generation selective estrogen receptor modulators, (R)-Acolbifene hydrochloride does not activate estrogen response elements in hepatic cells that promote triglyceride synthesis and coagulation factors, potentially explaining its lack of association with thromboembolic events in preclinical models [4] [7]. This dissociation of cholesterol-lowering effects from procoagulant activity represents a significant pharmacological advancement over earlier selective estrogen receptor modulators, positioning (R)-Acolbifene hydrochloride as a fourth-generation compound with optimized tissue selectivity [1] [6].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2